SR 11302

概要

説明

SR 11302は、活性化タンパク質-1(AP-1)転写因子を阻害する能力で知られているレチノイド化合物です。 この化合物は、特に癌研究と細胞生物学の分野で、さまざまな科学研究用途において大きな可能性を示しています .

準備方法

合成経路と反応条件

SR 11302は、全トランスレチノイン酸の修飾を含む一連の化学反応によって合成されます。 . 反応条件には、多くの場合、目的の変換を促進するための有機溶媒と触媒の使用が含まれます。

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、この化合物は一般的に、標準的な有機合成技術を使用して研究室で生産されています。 このプロセスには、化合物の純度と効力を確保するために、精製と特性評価の複数段階が含まれます .

化学反応の分析

反応の種類

SR 11302は、次のものを含むさまざまな化学反応を受けます。

酸化: この化合物は特定の条件下で酸化されて、異なる酸化生成物を形成することができます。

還元: 還元反応は、this compoundに存在する官能基を修飾することができます。

一般的な試薬と条件

This compoundに関与する反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな有機溶媒が含まれます。 反応条件には、通常、目的の化学変換を達成するために、制御された温度とpHレベルが含まれます .

形成される主な生成物

This compoundの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物は、核磁気共鳴(NMR)分光法や質量分析などの技術を使用して特徴付けられることがよくあります .

科学研究用途

This compoundは、次のような幅広い科学研究用途があります。

科学的研究の応用

Chemical Profile

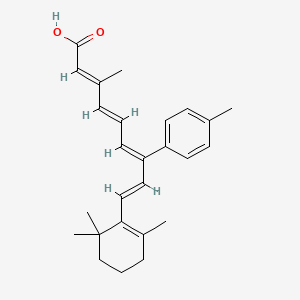

- Chemical Name : (E,E,Z,E)-3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid

- Molecular Formula : C26H32O2

- Purity : ≥95% .

Lung Cancer Treatment

A significant body of research has focused on the application of this compound in lung cancer models. In a study using an ex vivo 4D lung cancer model, this compound was shown to reduce metastatic lesion formation significantly across various human lung cancer cell lines (A549, H1299, H460). The treatment resulted in fewer circulating tumor cells (CTCs) and metastatic lesions compared to untreated controls .

Key Findings :

- Reduced Metastatic Lesion Formation : this compound treatment led to a statistically significant decrease in the number of metastatic lesions (p-values ranging from 0.004 to 0.009) over time .

- Impact on CTC Viability : Treated CTCs exhibited lower viability compared to untreated controls, indicating a potential mechanism for reducing metastasis .

Inhibition of Tumor Cell Proliferation

Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines beyond lung cancer. For instance:

- HeLa Cells : Demonstrated reduced proliferation rates when treated with this compound.

- T-47D and Calu-6 Cells : Also showed significant inhibition of growth .

Case Study 1: Lung Cancer Metastasis

In a controlled experiment involving human lung cancer cell lines, researchers treated cells with this compound and monitored changes in metastatic behavior over a period of 20 days. The results indicated a consistent pattern of reduced metastatic lesions in treated groups compared to controls.

| Time Point | Control Lesions | This compound Treated Lesions | p-value |

|---|---|---|---|

| Day 10 | High | Moderate | 0.59 |

| Day 15 | Higher | Low | 0.006 |

| Day 20 | Highest | Significantly Lower | 0.004 |

This data highlights the compound's efficacy in mitigating tumor spread without adversely affecting primary tumor growth .

Case Study 2: Hepatoma Cells

In another study focusing on HepG2 hepatoma cells, this compound was found to protect against deregulation caused by bile acids. The inhibition of AP-1 activity resulted in decreased expression levels of NOS-3, showcasing its protective role against liver cancer progression .

作用機序

SR 11302は、活性化タンパク質-1(AP-1)転写因子の活性を特異的に阻害することによって効果を発揮します。 AP-1は、細胞分化、増殖、およびアポトーシスに関連する遺伝子発現の調節において重要な役割を果たします . AP-1を阻害することによって、this compoundはこれらの細胞プロセスを調節し、腫瘍の進行と転移に関与する遺伝子の発現を減らすことができます .

類似化合物との比較

類似化合物

全トランスレチノイン酸: SR 11302の母体化合物で、レチノイン酸受容体を通じて遺伝子発現を調節する役割で知られています。

SR 11235: レチノイン酸応答要素(RARE)のトランス活性化活性を持つレチノイドですが、AP-1阻害効果はありません.

This compoundの独自性

This compoundは、レチノイン酸受容体(RAR)またはレチノイドX受容体(RXR)を活性化せずに、AP-1を選択的に阻害するという点でユニークです。 この選択的な阻害により、さまざまな生物学的プロセスにおけるAP-1の特定の役割を研究し、標的とする治療薬を開発するための貴重なツールとなっています .

生物活性

SR 11302 is a synthetic retinoid and a selective inhibitor of the activator protein-1 (AP-1) transcription factor, which plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. This compound has garnered attention for its potential antitumor effects, particularly in cancer research.

Inhibition of AP-1 Activity

this compound specifically inhibits AP-1 activity without activating retinoic acid receptors (RARs) or retinoid X receptors (RXRs), which distinguishes it from other retinoids. Its mechanism primarily involves blocking the transcriptional activity of AP-1, thereby disrupting the signaling pathways that promote tumor growth and metastasis .

Antitumor Effects

-

Cell Line Studies

This compound has demonstrated significant inhibitory effects on various cancer cell lines: -

Metastatic Lesion Formation

In an ex vivo 4D lung cancer model, treatment with this compound resulted in significantly fewer metastatic lesions compared to untreated controls. Specifically, when human lung cancer cell lines (H1299, H460, A549) were treated with this compound at a concentration of 1 μM, there was a notable reduction in circulating tumor cells (CTCs) and metastatic site tumor cells . The statistical significance of these findings is summarized in Table 1.

| Cell Line | Treatment | Metastatic Lesion Reduction | p-value |

|---|---|---|---|

| H1299 | This compound | Significant | 0.009 |

| A549 | This compound | Significant | 0.01 |

| H460 | This compound | Significant | 0.02 |

- In Vivo Studies

In AP-1-luciferase transgenic mouse models, this compound effectively inhibited both AP-1 activation and tumor formation induced by carcinogens such as DMBA and TPA. This suggests that the antitumor effects observed are not limited to cell culture but extend to more complex biological systems .

Study on Hepatoma Cells

A study highlighted the protective effects of this compound against cytotoxicity in HepG2 hepatoma cells induced by bile acids. The inhibition of AP-1 activity led to increased expression of nitric oxide synthase (NOS-3), suggesting a potential therapeutic role in liver-related pathologies .

Head and Neck Squamous Cell Carcinoma

Another investigation into head and neck squamous cell carcinoma (HNSCC) revealed that administration of this compound significantly suppressed tumor growth and lymph node metastasis in patient-derived xenograft models. This reinforces the compound's potential utility in treating aggressive cancers .

Summary of Biological Activity

This compound stands out as a promising candidate for cancer therapy due to its selective inhibition of AP-1 without activating RARs or RXRs. Its ability to reduce tumor cell proliferation across various cancer types and inhibit metastatic lesion formation positions it as a significant player in oncological research.

特性

IUPAC Name |

(2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)/b8-6+,16-15+,20-18+,22-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQANARBNMTXCDM-DKOHIBGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。